molecular formula C14H13N3O4 B2990906 Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate CAS No. 2034433-32-2

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate

Cat. No. B2990906
CAS RN: 2034433-32-2
M. Wt: 287.275
InChI Key: GBJJRYMOIWYQOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Biginelli reaction, which involves the use of new starting materials that allow functionalization of the pyrimidine ring . The reaction proceeds in acetic acid in the presence of sodium acetate as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by IR, 1H NMR, 13C spectroscopy methods . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the Biginelli reaction of substrates containing an oxalyl group, such as methyl, ethyl aroylpyruvates, diethyl oxaloacetate, and its sodium salt, leads to the formation of methyl (ethyl) 5-aroyltetrahydropyrimidine-4-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. These compounds have high lipid solubility (log P ranged from 1.57 to 3.73) and are easily absorbed .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is explored as a precursor for synthesizing new heterocyclic compounds, including 6-hydroxypyrimidine, 1,3-dihydro-1,5- benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives. These compounds, containing aryloxydifluoromethyl groups, aim at designing biologically active heterocycles, highlighting the compound's utility in creating diverse bioactive molecular structures (Solodukhin et al., 2004).

Development of Antioxidant Agents

Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and characterized for their potential antioxidant activity. These compounds were evaluated using diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical induced DNA strand scission assay, demonstrating promising antioxidant properties. This application underscores the potential of ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate derivatives in developing novel antioxidant agents (Asha et al., 2009).

Antitumor Activity Evaluation

Novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives synthesized from ethyl 5-arylpyridopyrimidine-6-carboxylates have been subjected to in silico prediction and in vitro evaluation of their antitumor activities. These studies, including a molecular-docking study against proteins highly implicated in cancer progression, particularly lung cancer, highlight the potential chemotherapeutic applications of these derivatives, underlining the versatile applicability of ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate in cancer research (El-Kalyoubi & Agili, 2020).

Antimicrobial Activity Exploration

Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives synthesized from ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate have been explored for their antimicrobial activity. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against different strains, presenting a promising avenue for the development of new antimicrobial agents (Laxmi et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid. It is recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

The future directions for the research and development of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate and similar compounds could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Further studies could also explore their potential applications in drug discovery and material science.

Mechanism of Action

Target of Action

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is a chemical compound with diverse applications in scientific research , suggesting that its targets may be bacterial proteins or enzymes.

Biochemical Pathways

, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Result of Action

, it can be inferred that the compound may lead to the inhibition or death of bacteria.

properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJRYMOIWYQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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